molecular formula C4H4F2IN3 B2459030 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine CAS No. 2226033-90-3

1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine

Cat. No.: B2459030
CAS No.: 2226033-90-3
M. Wt: 258.998
InChI Key: QSUHWVXUXAKKIJ-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine is a compound of significant interest in the field of organic chemistry. This compound features a pyrazole ring substituted with a difluoromethyl group at the 1-position and an iodine atom at the 4-position. The presence of both fluorine and iodine atoms in the molecule imparts unique chemical properties, making it valuable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine typically involves the introduction of the difluoromethyl group and the iodine atom onto a pyrazole ring. One common method is the difluoromethylation of a pyrazole precursor, followed by iodination. The difluoromethylation can be achieved using reagents such as ClCF2H or other difluorocarbene sources under appropriate conditions . The iodination step can be carried out using iodine or iodine-containing reagents in the presence of a suitable catalyst .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions: 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while cross-coupling reactions can produce a variety of substituted pyrazoles .

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can act as a hydrogen bond donor, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects . The compound may also influence specific signaling pathways, contributing to its overall mechanism of action .

Comparison with Similar Compounds

    1-(Trifluoromethyl)-4-iodopyrazol-3-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-(Difluoromethyl)-4-bromopyrazol-3-amine: Similar structure but with a bromine atom instead of an iodine atom.

    1-(Difluoromethyl)-4-chloropyrazol-3-amine: Similar structure but with a chlorine atom instead of an iodine atom.

Uniqueness: 1-(difluoromethyl)-4-iodo-1H-pyrazol-3-amine is unique due to the combination of the difluoromethyl group and the iodine atom. This combination imparts distinct chemical properties, such as enhanced reactivity in cross-coupling reactions and unique interactions with biological targets .

Properties

IUPAC Name

1-(difluoromethyl)-4-iodopyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4F2IN3/c5-4(6)10-1-2(7)3(8)9-10/h1,4H,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSUHWVXUXAKKIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1C(F)F)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4F2IN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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